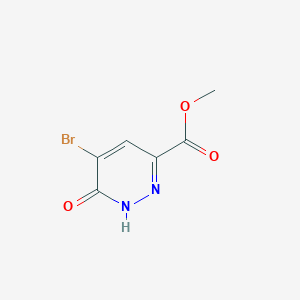
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves the reaction of 3-cyano-2,5-dimethyl-3,4-dihydrofuranone with methyl formate, followed by treatment with ammonia-saturated ethanol solution . This method allows for the production of the target compound with high purity and yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with similar compounds such as:
Ethyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate: Contains an additional methyl group on the nitrogen atom.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
Methyl 5-bromo-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 1591827-38-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₆H₅BrN₂O₃
- Molecular Weight : 233.02 g/mol
- Structure : The compound features a bromine atom and a carboxylate group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridazine derivatives. Various methods have been reported, including the use of brominating agents and subsequent esterification processes to obtain the final product.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells at certain concentrations:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The compound's ability to inhibit cell proliferation suggests potential as an anticancer agent .
Case Studies
- Antimicrobial Efficacy : A study published in Scientific Reports evaluated a series of pyridazine derivatives, including this compound, for their antimicrobial properties. The compound showed comparable efficacy to standard antibiotics like Ciprofloxacin against certain strains of bacteria .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects on various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. This suggests its potential as a lead compound for further development in cancer therapy .
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridazine-3-carboxylate |
InChI |
InChI=1S/C6H5BrN2O3/c1-12-6(11)4-2-3(7)5(10)9-8-4/h2H,1H3,(H,9,10) |
InChI Key |
QMFWQVODXGJTJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=O)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















